molecular formula C8H8BrNO3 B1463515 Methyl 5-bromo-6-methoxynicotinate CAS No. 93349-99-6

Methyl 5-bromo-6-methoxynicotinate

Cat. No. B1463515
CAS RN: 93349-99-6
M. Wt: 246.06 g/mol
InChI Key: UCOBYBCUAQNLBK-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-6-methoxynicotinate” is a chemical compound with the molecular formula C8H8BrNO3 . It has a molecular weight of 246.06 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-6-methoxynicotinate” is characterized by the presence of a bromine atom and a methoxy group attached to a nicotinate core . The InChI code for this compound is 1S/C8H8BrNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-6-methoxynicotinate” is a solid substance . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Synthesis and Building Block for Medicinal Compounds

  • Methyl 5-bromo-6-methoxynicotinate serves as a valuable building block in synthesizing various medicinal compounds. For instance, it has been used in the first synthesis of methyl 2-amino-6-methoxynicotinate, which is essential for preparing fused 2-pyridones. This process involves sequential microwave-induced regioselective methoxylation, esterification, followed by reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions (Jeges et al., 2011).

Pharmaceutical and Antiviral Activity

  • In pharmaceutical research, derivatives of Methyl 5-bromo-6-methoxynicotinate have been explored for their antiviral properties. For example, studies on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, synthesized using similar compounds, showed marked inhibitory activity against retrovirus replication in cell culture (Hocková et al., 2003).

Intermediate in Anti-Inflammatory Agents Synthesis

  • It is an important intermediate in the synthesis of non-steroidal anti-inflammatory agents, like nabumetone and naproxen. Research shows that 2-bromo-6-methoxynaphthalene, closely related to Methyl 5-bromo-6-methoxynicotinate, is used in these syntheses, indicating its importance in medicinal chemistry (Xu & He, 2010).

Synthesis of Dopamine and Serotonin Receptor Antagonists

  • It has been utilized in synthesizing carboxylic acid moieties of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists. This showcases its role in developing treatments for neurological disorders (Hirokawa et al., 2000).

Natural Antioxidant Source

  • Methyl 5-bromo-6-methoxynicotinate-related compounds have been identified as natural antioxidants in marine algae, implying its potential in food preservation and health supplements due to its free radical scavenging activity (Li et al., 2011).

Safety And Hazards

“Methyl 5-bromo-6-methoxynicotinate” is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

properties

IUPAC Name

methyl 5-bromo-6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOBYBCUAQNLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673242
Record name Methyl 5-bromo-6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-6-methoxynicotinate

CAS RN

93349-99-6
Record name 3-Pyridinecarboxylic acid, 5-bromo-6-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93349-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
WJ Thompson, J Gaudino - The Journal of Organic Chemistry, 1984 - ACS Publications
… From 10 mmol of methyl 5-bromo-6-methoxynicotinate (14) and 15 mmol of 2-methoxyphenylboronic acid (Ilf), method B gave I. g (60%) of a thick oil: IR (CC14) 3000, 2960, 2900, 2840,…
Number of citations: 383 pubs.acs.org
CL Fossler, FL Setliff… - Journal of the Arkansas …, 1998 - scholarworks.uark.edu
… For example, the esterification of 5-bromo-6-chloronicotinic acid resulted in the formation of methyl 5-bromo-6-methoxynicotinate instead of methyl 5-bromo-6-chloronicotinate. …
Number of citations: 3 scholarworks.uark.edu
NI Howard, MVB Dias, F Peyrot, L Chen… - …, 2015 - Wiley Online Library
… Methyl 6-methoxy-5-(3-nitrophenyl)nicotinate (25 a): Methyl 5-bromo-6-methoxynicotinate 24 (369 mg, 1.5 mmol), 3-nitrophenylboronic acid (376 mg, 2.25 mmol), Et 3 N (0.63 mL, 4.5 …
J Liu, K Kimmel, K Dao, Y Liu, M Qi - Organic Process Research & …, 2018 - ACS Publications
… The solid was dried under vacuum at 50–55 C for 8 h to afford methyl 5-bromo-6-methoxynicotinate (4) as a white solid (88 g, 78% yield, > 98% HPLC purity). The 1 H/ 13 C NMR …
Number of citations: 10 pubs.acs.org
JA Wisniewski - 2019 - search.proquest.com
… methyl 5-bromo-6-methoxynicotinate (26). To a solution of 5-bromo-6-hydroxynicotinic acid (1.04g, 4.76 mmol) in dry DMF (75 mL), was added K2CO3 (1.98 g, 14.3 mmol) followed by …
Number of citations: 0 search.proquest.com

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